Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-
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Overview
Description
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is an organic compound with a unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained ring system. The molecular formula of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is C10H12O, and it is characterized by the presence of two methylene groups at the 5 and 6 positions of the bicyclo[2.2.1]heptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between a diene and a dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The methylene groups can participate in various chemical reactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but without the methylene groups.
Norbornene: Contains a double bond in the bicyclic ring system.
Norbornadiene: Contains two double bonds in the bicyclic ring system.
Uniqueness
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is unique due to the presence of methylene groups at the 5 and 6 positions, which impart distinct chemical reactivity and potential biological activity compared to other norbornane derivatives.
Properties
CAS No. |
62289-63-8 |
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Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
5,6-dimethylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H10O/c1-5-6(2)8-3-7(5)4-9(8)10/h7-8H,1-4H2 |
InChI Key |
YBKLICDDXPIOLH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CC(C1=C)C(=O)C2 |
Origin of Product |
United States |
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